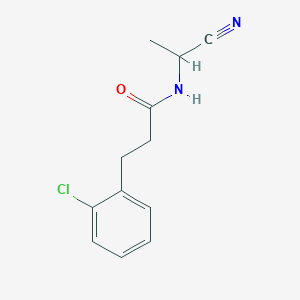
N-(4-fluorooxolan-3-yl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorooxolan-3-yl)-4-methylthiophene-2-carboxamide, also known as FTI-277, is a small molecule inhibitor of the enzyme farnesyltransferase. This enzyme is responsible for the post-translational modification of proteins, which is an important step in their activation and cellular localization. FTIs have been studied extensively for their potential as anti-cancer agents, as many oncogenic proteins require farnesylation for their activity.
Scientific Research Applications
Fluorescence Sensing
Compounds containing thiophene and related moieties have been studied for their fluorescence "turn-on" sensing capabilities towards carboxylate anions, demonstrating the potential of such structures in developing sensitive and selective sensors for biological and environmental monitoring (Dae-Sik Kim & K. Ahn, 2008).
Antimicrobial Activities
Derivatives of carboxamide compounds have been synthesized and evaluated for their antitubercular and antibacterial activities, indicating the role of fluoro and other halogenated compounds in designing potent antimicrobial agents (S. Bodige et al., 2020).
Material Science
The synthesis of new polyamides incorporating ether and fluorene units from bis(ether-carboxylic acid) derivatives has been reported, with applications in creating materials that are soluble in organic solvents and exhibit high thermal stability. These materials could be used in various industrial and technological applications (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Drug Development
Research in the pharmaceutical domain has focused on the synthesis of thiourea derivatives with potential antipathogenic activity, highlighting the importance of structural modifications in enhancing biological activity and developing new therapeutic agents (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Electrochromic Devices
Studies have also delved into the development of electrochromic and electrofluorescent materials based on polyamides containing specific moieties, such as bis(diphenylamino)-fluorene, for use in smart windows, displays, and other applications requiring materials that can change color reversibly (Ningwei Sun et al., 2016).
properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-6-2-9(15-5-6)10(13)12-8-4-14-3-7(8)11/h2,5,7-8H,3-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUPOESRMVSNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2COCC2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

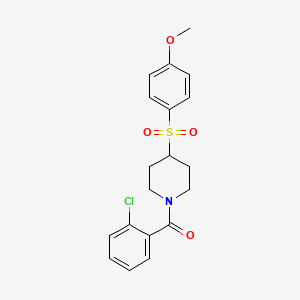

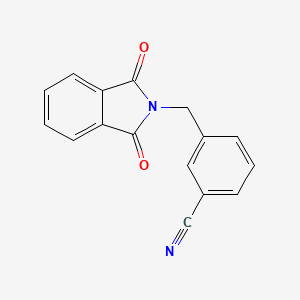
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2467091.png)
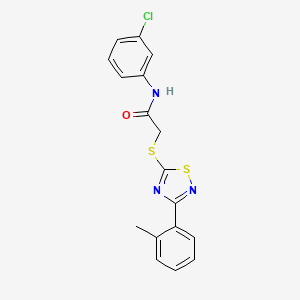
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)
![6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2467097.png)
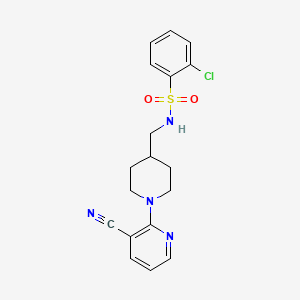
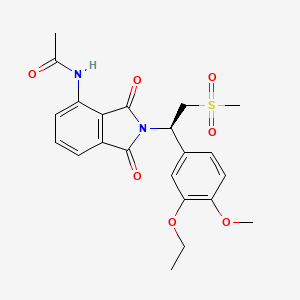
![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)
![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2467104.png)

